REACTION_CXSMILES
|
Cl([O-])=O.[Na+].[F:5][CH:6]([F:18])[O:7][C:8]1[CH:15]=[CH:14][C:11]([CH:12]=[O:13])=[CH:10][C:9]=1[O:16][CH3:17].S(=O)(=O)([OH:21])N.C(O)(=O)C>O>[F:5][CH:6]([F:18])[O:7][C:8]1[CH:15]=[CH:14][C:11]([C:12]([OH:21])=[O:13])=[CH:10][C:9]=1[O:16][CH3:17] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
FC(OC1=C(C=C(C=O)C=C1)OC)F
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
S(N)(O)(=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for a further 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is kept between 30° and 35° C.
|
Type
|
ADDITION
|
Details
|
After dropwise addition
|
Type
|
FILTRATION
|
Details
|
The precipitated 4-difluoromethoxy-3-methoxybenzoic acid is filtered off with suction
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
crystallized from acetonitrile/petroleum ether (b.p. 40°) 2/8
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
FC(OC1=C(C=C(C(=O)O)C=C1)OC)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |